![molecular formula C20H23N5O6S B106038 2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine CAS No. 5605-63-0](/img/structure/B106038.png)
2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine
Overview
Description
Synthesis Analysis
This compound is an important raw material for the synthesis of C-nucleosides . It is also used in the synthesis of biochemical compounds including C-nucleosides, such as neplanocin A .Molecular Structure Analysis
The empirical formula of this compound is C13H17N5O4 . The molecular weight is 307.31 . The SMILES string representation of the molecule isCC1(C)O[C@@H]2C@@HOC@Hn3cnc4c(N)ncnc34
. Chemical Reactions Analysis
This compound is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Physical And Chemical Properties Analysis
The compound has a melting point of 221-222 °C . It has an optical activity of [α]20/D −98.5°, c = 1 in dioxane .Scientific Research Applications
Synthesis of Bioactive cADPR Derivatives
This compound is utilized in the synthesis of bioactive cyclic adenosine diphosphate ribose (cADPR) derivatives . cADPR plays a crucial role in calcium homeostasis within cells. Researchers have been working on creating analogues like cyclic inosine diphosphate ribose (cIDPR), where hypoxanthine replaces adenosine. This compound serves as an intermediate in synthesizing these analogues, contributing to our understanding of cellular signaling pathways.
Quaternization Reactions in Medicinal Chemistry
The quaternization reaction of 5-O-sulfonates of this compound with selected heterocyclic and aliphatic amines is a significant step in medicinal chemistry . This reaction is essential for the synthesis of various quaternary ammonium salts, which are a class of compounds with numerous therapeutic applications, including as antimicrobial agents and phase transfer catalysts.
Development of cADPR Mimics
The compound is also a key intermediate in the construction of new kinds of cADPR mimics . These mimics are important for studying the role of cADPR in biological systems and could lead to the development of novel therapeutic agents that target calcium signaling pathways.
Synthesis of Nucleoside Analogs
In the field of antiviral and anticancer research, the synthesis of nucleoside analogs is a critical application. This compound is used to create modified nucleosides that can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism .
Research on Glycosidic Linkage Stability
Studies have shown that this compound can help suppress the undesirable cleavage of the glycosidic linkage in nucleosides, particularly in a strongly acidic medium . This is vital for the stability and efficacy of nucleoside-based drugs.
Creation of Flexible cIDPR Analogues
The compound has been used to produce new flexible cIDPR analogues, where the northern ribose is replaced by alkyl chains . This flexibility may allow for better interaction with biological targets, enhancing the potential for therapeutic use.
Pharmaceutical Synthesis
It serves as a precursor in the pharmaceutical synthesis of various active molecules, including 1,2,3-triazole and isoxazoles, which have significant biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a family of ADP receptors found on platelets . These receptors play a crucial role in inducing platelet activation .
Mode of Action
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine interacts with its targets, the ADP receptors, to induce platelet activation
Biochemical Pathways
The compound is involved in the pathway of adenosine diphosphate (ADP) . ADP in the blood is converted to adenosine by the action of ecto-ADPases . This conversion inhibits further platelet activation via adenosine receptors .
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially impact its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of further platelet activation via adenosine receptors . This occurs after ADP in the blood is converted to adenosine by the action of ecto-ADPases .
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZVOYVIBCNRU-NVQRDWNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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